molecular formula C5H12N2 B145804 1-Aminopiperidine CAS No. 2213-43-6

1-Aminopiperidine

Cat. No.: B145804
CAS No.: 2213-43-6
M. Wt: 100.16 g/mol
InChI Key: LWMPFIOTEAXAGV-UHFFFAOYSA-N
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Description

1-Aminopiperidine is an organic compound with the molecular formula C₅H₁₂N₂. It is a derivative of piperidine, which is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has significant applications in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

1-Aminopiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with ethyl formate to prepare N-1-piperidinylformamide . Additionally, this compound can form hydrazides when reacted with aluminum hydride and gallium hydride . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, thereby impacting cellular functions . The compound’s ability to interact with different biomolecules makes it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and leading to various biochemical outcomes . These interactions at the molecular level are crucial for understanding the compound’s effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo oxidation reactions, leading to the formation of various by-products . These temporal changes can influence its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to various metabolic transformations, affecting the compound’s bioavailability and activity. The study of these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization helps in understanding its role in various cellular processes.

Preparation Methods

1-Aminopiperidine can be synthesized through several methods:

Chemical Reactions Analysis

1-Aminopiperidine undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can convert this compound to its corresponding amine derivatives. Catalysts such as palladium on carbon are often used in these reactions.

  • Substitution: : this compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

  • Cycloaddition: : It can participate in cycloaddition reactions to form various heterocyclic compounds. These reactions are often catalyzed by transition metals .

Scientific Research Applications

1-Aminopiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Aminopiperidine can be compared with other similar compounds such as:

This compound stands out due to its unique position of the amino group, which influences its chemical behavior and applications in various fields.

Properties

IUPAC Name

piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMPFIOTEAXAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
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DSSTOX Substance ID

DTXSID60176654
Record name N-Aminopiperidine
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Aminopiperidine
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Vapor Pressure

3.18 [mmHg]
Record name N-Aminopiperidine
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CAS No.

2213-43-6
Record name 1-Aminopiperidine
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Record name 1-Aminopiperidine
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Record name N-Aminopiperidine
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Record name N-piperidylamine
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Record name N-AMINOPIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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